Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride

Salt Stoichiometry Molecular Weight Reaction Molarity

For researchers scaling GPCR-targeted or peptidomimetic libraries, inconsistent salt forms of this pyrrolidine intermediate cause failed amide couplings and mismatched potency calculations. This solid monohydrochloride (CAS 2006278-21-1) eliminates that variability. - Defined 1:1 HCl stoichiometry ensures reproducible basification and coupling yields. - Solid-state, ambient-stable format enables direct dispensing on automated parallel synthesis platforms. - Aqueous solubility facilitates THF/water or MeCN/water reaction conditions, streamlining gram-to-kilogram scale-up.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
Cat. No. B12275889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H18N2O2.ClH/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11;/h2-6H,7-10,14H2,1H3;1H
InChIKeyIPNGXHPPZWPWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride: Identity & Structure


Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride (CAS 2006278-21-1, molecular formula C₁₃H₁₉ClN₂O₂, molecular weight 270.76 g/mol) is a chiral, non-racemic pyrrolidine building block supplied as a monohydrochloride salt . It features a quaternary carbon bearing both a free primary amine and a methyl ester on a 1-benzyl-substituted pyrrolidine scaffold, positioning it as an intermediate for peptidomimetic inhibitors, GPCR-targeted ligands, and CNS-penetrant candidates where the N-benzyl group serves as a readily cleavable protecting handle or a key pharmacophoric element .

Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride: Why Substitution Fails


Selecting the correct salt form of this pyrrolidine intermediate is critical for reproducible research outcomes and scalable manufacture. The free base (CAS 145602-88-6, MW 234.29 g/mol) is reported as a liquid requiring chilled storage, while the target monohydrochloride is a solid with precisely one equivalent of HCl . The alternative dihydrochloride salt (CAS 168210-69-3, MW 307.21 g/mol) contains two chloride counterions that alter hygroscopicity, crystallization behavior, and stoichiometric loading in subsequent coupling reactions [1]. Consequently, interchanging these forms without re-optimization risks variable yields in amide bond formations, irreproducible enantiomeric excess, and failed quality control due to mismatched molecular weight calculations in potency assays—all stemming from fundamental differences in salt stoichiometry, physical state, and stability profiles [1].

Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride: Differentiation Evidence


Molecular Weight & Salt Stoichiometry Precision

Accurate molecular weight is essential for calculating reagent equivalents in synthesis. The target monohydrochloride has a molecular weight of 270.76 g/mol (C₁₃H₁₉ClN₂O₂), exactly one HCl equivalent higher than the free base (234.29 g/mol) . Critically, the commonly confused dihydrochloride (C₁₃H₂₀Cl₂N₂O₂) weighs 307.21 g/mol, representing a 13.5% overestimation if incorrectly substituted [1]. This quantifiable difference directly impacts molarity calculations, with an error of this magnitude sufficient to derail a coupling reaction's stoichiometry and yield [1].

Salt Stoichiometry Molecular Weight Reaction Molarity

Physical State: Solid Salt vs. Liquid Free Base

Physical state critically dictates handling protocols, especially in automated synthesis platforms. The target monohydrochloride is supplied as a solid powder, enabling precise weighing and automated solid dispensing . In contrast, the free base analog (CAS 145602-88-6) is described as a liquid, complicating accurate micro-scale dispensing and increasing the risk of oxidative degradation without solvent dilution . This solid-state advantage translates directly to improved operational reproducibility in parallel synthesis and library production environments .

Physical State Handling Automated Dispensing

Purity Comparison: HCl Salt vs. Free Base

Purity specifications directly affect downstream reaction yields and the burden of purification. Multiple vendors supply the target hydrochloride at a minimum purity of 98% (NLT 98%) , whereas the free base is more commonly listed at 95% purity . This 3-percentage-point absolute purity gap represents a meaningful difference in total impurity burden (≤2% vs. ≤5% total impurities), which can significantly influence the outcome of sensitive catalytic transformations or chiral resolutions where impurity-derived catalyst poisoning is a known risk .

Purity Quality Assurance Lot Consistency

Storage Conditions: Ambient Solid vs. Refrigerated Liquid

Storage requirements influence laboratory logistics and long-term inventory costs. The solid hydrochloride form permits ambient storage conditions , whereas the free base liquid form requires storage at 2–8°C with protection from light, as indicated by its 2-8°C storage label on multiple vendor sites . The elimination of cold-chain dependency for the hydrochloride reduces energy consumption and frees up refrigerated storage space in high-throughput compound management facilities, offering logistical advantages without compromising chemical integrity .

Storage Stability Thermal Stability Operational Cost

Enhanced Solubility via HCl Salt Formation

Salt formation is a well-established strategy to improve aqueous solubility of amine-containing compounds. The hydrochloride salt form enhances solubility in water and polar reaction media compared to the neutral free base, as explicitly noted in technical descriptions of this compound's synthesis . While quantitative solubility values (mg/mL) are not publicly available for direct comparison, the qualitative enhancement is a class-level expectation for amine hydrochlorides versus their free bases, and is consistent with the general principle that protonation increases hydrophilicity and hydrogen-bonding capacity .

Aqueous Solubility Salt Formation Reaction Medium Compatibility

Structural Complexity vs. Common Pyrrolidine Intermediates

Quantitative molecular descriptors help position this compound within chemical space for library design. The hydrochloride salt (parent free base) has a topological polar surface area (tPSA) of 55.6 Ų and a complexity score of 277, as computed for its dihydrochloride congener (identical parent scaffold) [1]. Compared to simpler pyrrolidine building blocks like 1-benzyl-3-aminopyrrolidine (MW 176.26 g/mol, fewer hydrogen bond acceptors) , the additional methyl ester and quaternary center increase both complexity (277 vs. lower scores for simpler analogs) and the number of synthetic handles available for diversification, making it a more versatile intermediate for generating three-dimensional, lead-like scaffolds [1].

Structural Complexity Molecular Descriptors Lead-like Properties

Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride: Application Scenarios


Solid Dispensing for Parallel Library Synthesis

The solid hydrochloride form (Evidence Item 2) with precisely defined stoichiometry (Evidence Item 1) is uniquely suited for automated parallel synthesis platforms that dispense solid reagents into 96-well plates. The combination of solid-state handling, high purity (≥98%, Evidence Item 3), and ambient storage stability (Evidence Item 4) enables walk-away automation without the need for pre-weighed solutions or cold-storage integration, directly supporting high-throughput analog generation for SAR campaigns .

Peptidomimetic Inhibitors via N-Debenzylation

The N-benzyl group is a common protecting group in alkaloid and peptidomimetic synthesis, cleavable by hydrogenolysis. The quaternary α-amino ester (complexity score 277, Evidence Item 6) provides orthogonal reactivity: the primary amine can be acylated or sulfonylated while the methyl ester is retained for subsequent hydrolysis or amidation. The monohydrochloride salt's well-defined stoichiometry ensures consistent basification prior to coupling, avoiding the variable buffering behavior of the free base or the excess chloride interference of the dihydrochloride (Evidence Item 1), which is critical for achieving reproducible yields in sensitive amide bond formations [1].

Aqueous-Compatible Reaction Development & Scale-Up

The enhanced aqueous solubility conferred by hydrochloride salt formation (Evidence Item 5) enables the use of water-miscible solvent systems (e.g., THF/water, acetonitrile/water) for reactions such as reductive aminations or peptide couplings where the free base would exhibit limited solubility. This property reduces reliance on strictly anhydrous conditions and facilitates aqueous workup, streamlining process development for gram-to-kilogram scale syntheses .

Chiral Building Block for Fragment-Based Drug Discovery

The quaternary stereocenter at the 3-position of the pyrrolidine ring creates a chiral building block with an undefined atom stereocenter count of 1 (Evidence Item 6). For fragment-based drug discovery, sourcing this compound as the consistently high-purity hydrochloride salt (Evidence Item 3) from suppliers that provide enantiomerically resolved material ensures that fragment libraries maintain chirality integrity, a prerequisite for structure-based design against chiral biological targets such as GPCRs and proteases [1].

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